Halogen Stoichiometry: 2 Cl + 2 Br vs. Mono-Brominated Comparator
The target compound possesses four reactive carbon-halogen bonds per molecule (2 Cl + 2 Br), compared to only a single C-Br bond in the closest mono-brominated analog, 2-(Bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene (CAS 886503-08-8) . This represents a 300% increase in theoretical cross-coupling sites. The aromatic C-Cl bonds act as blocked sites for sequential functionalization after the aliphatic C-Br bonds have been displaced. This dual-layer reactivity is explicitly required in patent US-20140249133, where the de-brominated 2,6-dichloro core is retained through subsequent transformations to preserve the geometry required for kinase binding [1]. In contrast, the monobrominated analog offers only one reactive handle before requiring de novo synthesis for further diversification.
| Evidence Dimension | Reactive C-Halogen sites per molecule |
|---|---|
| Target Compound Data | 4 (2 x aromatic C-Cl, 2 x aliphatic C-Br) |
| Comparator Or Baseline | 1 (1 x aliphatic C-Br) for CAS 886503-08-8 |
| Quantified Difference | +3 coupling sites, enabling iterative SAR expansion without scaffold redesign |
| Conditions | Structural count based on molecular formula: C8H3Br2Cl2F3O (target) vs. C8H4BrCl2F3O (comparator) |
Why This Matters
The higher halogen count directly translates to a multi-dimensional SAR probe, allowing a single procurement to facilitate the synthesis of 2-3 distinct biaryl libraries, substantially reducing lead optimization cycle time.
- [1] M. Hitchcock, A. Mengel, V. Pütter, et al., "Substituted benzylindazoles for use as BUB1 kinase inhibitors in the treatment of hyperproliferative diseases," U.S. Patent Application 20140249133, September 4, 2014. View Source
